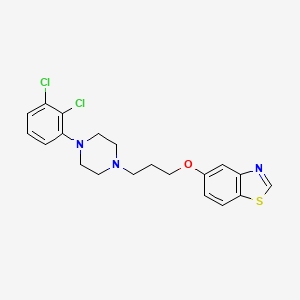

UNC9995

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21Cl2N3OS |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole |

InChI |

InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2 |

InChI Key |

VBHBKXBUHHJVBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

UNC9995: A β-arrestin2-Biased Dopamine D2 Receptor Agonist for Novel Therapeutic Strategies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC9995 is a novel and potent β-arrestin2-biased agonist for the dopamine D2 receptor (Drd2). Unlike conventional dopamine agonists that activate both G-protein and β-arrestin signaling pathways, this compound exhibits functional selectivity, preferentially engaging β-arrestin2-mediated signaling cascades while having minimal to no effect on G-protein-dependent pathways. This unique pharmacological profile positions this compound as a valuable chemical probe to dissect the distinct roles of these two signaling arms in various physiological and pathological processes. Furthermore, its demonstrated anti-inflammatory and neuroprotective effects in preclinical models of depression and Parkinson's disease highlight its potential as a lead compound for the development of innovative therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The dopamine D2 receptor (Drd2), a class A G-protein coupled receptor (GPCR), is a critical regulator of neurotransmission in the central nervous system and a primary target for antipsychotic and anti-Parkinsonian drugs. Traditionally, Drd2 signaling has been understood through the canonical G-protein pathway, where agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels via the Gαi/o protein. However, it is now well-established that Drd2 can also signal through a G-protein-independent pathway mediated by β-arrestins.[1]

β-arrestins were initially characterized as key players in GPCR desensitization and internalization. More recently, they have been recognized as versatile scaffold proteins that can initiate their own signaling cascades, influencing a diverse array of cellular processes, including mitogen-activated protein kinase (MAPK) activation, and regulation of gene expression. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another.[2]

This compound belongs to a series of unique β-arrestin-biased selective Drd2 ligands.[1] These compounds, including the closely related UNC9975 and UNC9994, were developed to probe the therapeutic potential of selectively targeting the β-arrestin2 pathway. Preclinical studies have shown that this compound can suppress neuroinflammation and prevent neuronal degeneration, suggesting its therapeutic utility in neurodegenerative and psychiatric disorders.[1] This guide aims to provide researchers and drug development professionals with a detailed technical understanding of this compound.

Mechanism of Action

This compound functions as a β-arrestin2-biased agonist at the dopamine D2 receptor. Its mechanism of action can be understood by dissecting the two major signaling pathways downstream of Drd2 activation:

-

G-Protein-Dependent Pathway: Upon binding of a conventional agonist, Drd2 couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP. This compound has been shown to be inactive in modulating this pathway.[2]

-

β-arrestin2-Dependent Pathway: Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the intracellular domains of Drd2. This interaction not only desensitizes the G-protein signal but also initiates a distinct wave of signaling events. This compound selectively promotes the recruitment of β-arrestin2 to Drd2, leading to the activation of downstream signaling cascades. For instance, this compound has been shown to enhance the interaction between β-arrestin2 and STAT3, thereby inhibiting STAT3 phosphorylation and its nuclear translocation, which in turn suppresses inflammatory gene transcription. Similarly, it can promote the interaction between β-arrestin2 and the NLRP3 inflammasome, leading to reduced production of the pro-inflammatory cytokine IL-1β.

The biased agonism of this compound offers a promising therapeutic strategy. By avoiding the activation of the G-protein pathway, which is often associated with the motor side effects of conventional dopamine receptor modulators, this compound has the potential to achieve a more targeted therapeutic effect with an improved safety profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its close analogs, UNC9975 and UNC9994. This data highlights their binding affinity for the dopamine D2 receptor and their functional selectivity for the β-arrestin2 pathway over the G-protein pathway.

Table 1: Radioligand Binding Affinity at Dopamine D2 Receptor

| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| UNC9994 | 79 | [³H]spiperone | HEK293 | |

| UNC9975 | < 10 | [³H]spiperone | HEK293 | |

| Aripiprazole | < 10 | [³H]spiperone | HEK293 |

Table 2: Functional Activity at the Dopamine D2 Receptor - β-arrestin2 Recruitment

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |

| UNC9994 | Tango | 448 | 64 | HTLA | |

| UNC9994 | BRET | > 1,000 | > 50 | HEK293 (with GRK2) | |

| UNC9975 | Tango | 5.7 | 19 | HTLA | |

| UNC9975 | BRET | 6.0 | 20 | HEK293 (with GRK2) | |

| Aripiprazole | Tango | 3.4 | 51 | HTLA | |

| Aripiprazole | BRET | 145 | 47 | HEK293 (with GRK2) | |

| Quinpirole (Full Agonist) | Tango | 56 | 100 | HTLA | |

| Quinpirole (Full Agonist) | BRET | 6.7 | 100 | HEK293 (with GRK2) |

Table 3: Functional Activity at the Dopamine D2 Receptor - G-Protein Signaling (cAMP Production)

| Compound | Assay Type | Agonist Activity (EC₅₀, Eₘₐₓ) | Antagonist Activity (IC₅₀) | Cell Line | Reference |

| UNC9994 | GloSensor | Inactive | - | HEK293T | |

| UNC9975 | GloSensor | Inactive | - | HEK293T | |

| Aripiprazole | GloSensor | EC₅₀ = 38 nM, Eₘₐₓ = 51% | - | HEK293T | |

| Quinpirole (Full Agonist) | GloSensor | EC₅₀ = 3.2 nM, Eₘₐₓ = 100% | - | HEK293T |

Note: While specific quantitative data for this compound is not available in the cited primary literature, its pharmacological profile is expected to be highly similar to UNC9994 and UNC9975, as it belongs to the same chemical series of β-arrestin-biased D2R agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the dopamine D2 receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of cell membrane preparation.

-

50 µL of competing ligand (e.g., this compound) at various concentrations.

-

50 µL of a fixed concentration of radioligand (e.g., [³H]spiperone, typically at its K₋ value).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (GloSensor™ Assay)

This assay measures the ability of a compound to modulate G-protein signaling by quantifying changes in intracellular cAMP levels.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM with 10% FBS.

-

Cells are transiently co-transfected with a plasmid encoding the human dopamine D2 receptor and a GloSensor™-22F cAMP plasmid.

-

-

Assay Procedure:

-

Transfected cells are seeded into 384-well plates.

-

The following day, the media is replaced with CO₂-independent media containing 10% FBS and the GloSensor™ cAMP reagent.

-

The plate is incubated at room temperature for 2 hours.

-

To measure agonist activity, various concentrations of the test compound (e.g., this compound) are added, followed by the addition of isoproterenol to stimulate cAMP production.

-

To measure antagonist activity, various concentrations of the test compound are added prior to the addition of a known D2 agonist (e.g., quinpirole).

-

-

Detection and Data Analysis:

-

Luminescence is measured using a plate reader.

-

Data are normalized to the response of a known D2 agonist (for agonist mode) or the inhibition of the agonist response (for antagonist mode).

-

EC₅₀ or IC₅₀ values are determined using non-linear regression analysis.

-

β-arrestin2 Recruitment Assay (Tango™ Assay)

This transcriptional reporter assay quantifies the recruitment of β-arrestin2 to the activated D2 receptor.

-

Cell Line:

-

HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used.

-

These cells are transiently transfected with a plasmid encoding the human dopamine D2 receptor fused to a C-terminal TEV cleavage site and a transcription factor.

-

-

Assay Procedure:

-

Transfected HTLA cells are seeded into 384-well plates.

-

The following day, the media is replaced with serum-free media, and various concentrations of the test compound (e.g., this compound) are added.

-

The plates are incubated for 6-8 hours at 37°C.

-

-

Detection and Data Analysis:

-

A luciferase substrate (e.g., Bright-Glo) is added to each well.

-

Luminescence is measured using a plate reader.

-

Data are normalized to the response of a full agonist (e.g., quinpirole).

-

EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.

-

β-arrestin2 Recruitment Assay (BRET-based Assay)

This Bioluminescence Resonance Energy Transfer (BRET) assay provides a real-time measurement of the interaction between the D2 receptor and β-arrestin2.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM with 10% FBS.

-

Cells are transiently co-transfected with plasmids encoding:

-

Dopamine D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).

-

β-arrestin2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

G-protein-coupled receptor kinase 2 (GRK2) to enhance receptor phosphorylation.

-

-

-

Assay Procedure:

-

Transfected cells are seeded into 96-well white, clear-bottom plates.

-

The following day, the media is replaced with a suitable buffer (e.g., HBSS).

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

A baseline BRET signal is measured.

-

Various concentrations of the test compound (e.g., this compound) are added.

-

-

Detection and Data Analysis:

-

BRET signal is measured over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.

-

The net BRET ratio is calculated by subtracting the baseline ratio from the ratio after ligand addition.

-

EC₅₀ and Eₘₐₓ values are determined from the concentration-response curves.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Drd2 Signaling Pathways Activated by this compound.

Caption: Experimental Workflow for Assessing Biased Agonism.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology. As a potent and selective β-arrestin2-biased agonist of the dopamine D2 receptor, it provides an invaluable tool for elucidating the complex signaling mechanisms of this important therapeutic target. The preclinical data demonstrating its anti-inflammatory and neuroprotective properties, coupled with a pharmacological profile that suggests a lower propensity for motor side effects, underscore its potential as a lead compound for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the therapeutic promise of this compound and the broader concept of biased agonism at the dopamine D2 receptor.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

UNC9995: A Novel Biased Agonist Targeting the NLRP3 Inflammasome Through β-arrestin2 Scaffolding

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. UNC9995, a novel β-arrestin2-biased dopamine D2 receptor (Drd2) agonist, has emerged as a promising inhibitor of the NLRP3 inflammasome. This technical guide delineates the core mechanism of this compound-mediated NLRP3 inflammasome inhibition, presenting key experimental data, detailed protocols, and visual signaling pathways to support further research and drug development in this area. The central mechanism of action involves this compound promoting the interaction between β-arrestin2 and NLRP3, which sterically hinders the assembly of the inflammasome complex, thereby reducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Core Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a unique, G-protein-independent signaling pathway. As a β-arrestin2-biased Drd2 agonist, this compound selectively engages β-arrestin2 signaling downstream of the dopamine D2 receptor. This targeted activation leads to the recruitment of β-arrestin2 to the cell membrane.[1]

The cornerstone of this compound's anti-inflammatory action is its ability to enhance the physical interaction between β-arrestin2 and the NLRP3 protein.[1] By acting as a molecular scaffold, β-arrestin2 binds to NLRP3, effectively interfering with the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This disruption of the NLRP3-ASC interaction is a critical step that prevents the formation of the fully assembled inflammasome complex.[2] Consequently, the activation of caspase-1 is suppressed, leading to a significant reduction in the cleavage of pro-IL-1β into its mature, active form.[1][2]

This mechanism is distinct from many direct NLRP3 inhibitors that target the ATPase activity of the NACHT domain. Instead, this compound leverages a protein-protein interaction to achieve its inhibitory effect, offering a potentially more specific and nuanced approach to modulating NLRP3 inflammasome activity.

Quantitative Data on this compound-Mediated NLRP3 Inflammasome Inhibition

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on NLRP3 inflammasome activation.

Table 1: Effect of this compound on IL-1β Secretion in Primary Astrocytes

| Treatment Group | IL-1β Concentration (pg/mL) | Fold Change vs. LPS + ATP |

| Control | Undetectable | - |

| LPS (1 µg/mL) + ATP (5 mM) | ~350 | 1.0 |

| LPS + ATP + this compound (10 µM) | ~150 | ~0.43 |

Data are representative values synthesized from findings reported in Zhu et al., 2020.

Table 2: Effect of this compound on Caspase-1 Activation in Primary Astrocytes

| Treatment Group | Relative Caspase-1 p20/pro-caspase-1 Ratio | Percent Inhibition |

| Control | Baseline | - |

| LPS (1 µg/mL) + ATP (5 mM) | 1.0 | 0% |

| LPS + ATP + this compound (10 µM) | ~0.5 | ~50% |

Data are representative values synthesized from findings reported in Zhu et al., 2020.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the inhibitory role of this compound on the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation in Primary Astrocytes

This protocol describes the induction of NLRP3 inflammasome activation in primary astrocyte cultures and the assessment of this compound's inhibitory effects.

Materials:

-

Primary astrocytes (cultured from 1- to 3-day-old newborn mice)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine triphosphate (ATP)

-

This compound

-

ELISA kit for mouse IL-1β

-

Antibodies for Western blotting: anti-caspase-1 (p20), anti-pro-caspase-1, anti-NLRP3, anti-β-arrestin2, anti-GAPDH

Procedure:

-

Cell Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Priming (Signal 1): Prime the astrocytes with 1 µg/mL of LPS for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-treat the primed cells with this compound (e.g., at concentrations of 1, 5, 10, and 20 µM) for 1 hour.

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 mM ATP to the cell culture medium for 1 hour.

-

Sample Collection:

-

Collect the cell culture supernatants for the quantification of secreted IL-1β by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis of caspase-1 cleavage.

-

-

Analysis:

-

Perform ELISA according to the manufacturer's instructions to measure IL-1β concentrations.

-

Conduct Western blotting to assess the ratio of cleaved caspase-1 (p20) to pro-caspase-1.

-

Co-immunoprecipitation of β-arrestin2 and NLRP3

This protocol is designed to demonstrate the this compound-enhanced interaction between β-arrestin2 and NLRP3.

Materials:

-

Primary astrocytes or a suitable cell line endogenously or exogenously expressing Drd2, β-arrestin2, and NLRP3.

-

This compound

-

Cell lysis buffer (non-denaturing)

-

Anti-β-arrestin2 antibody for immunoprecipitation

-

Anti-NLRP3 antibody for Western blotting

-

Protein A/G magnetic beads

-

IgG control antibody

Procedure:

-

Cell Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour). A vehicle-treated control group should be included.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-β-arrestin2 antibody or an IgG control antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-NLRP3 antibody to detect the co-immunoprecipitated NLRP3. The input lysates should also be probed for NLRP3 and β-arrestin2 as controls.

-

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.

Caption: this compound signaling pathway for NLRP3 inflammasome inhibition.

References

- 1. Drd2 biased agonist prevents neurodegeneration against NLRP3 inflammasome in Parkinson's disease model via a β-arrestin2-biased mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptor restricts astrocytic NLRP3 inflammasome activation via enhancing the interaction of β-arrestin2 and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on UNC9995 and its Modulation of the JAK/STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9995 has emerged as a significant pharmacological tool for investigating biased signaling of the Dopamine D2 Receptor (Drd2). This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its interaction with the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathway. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved. The core mechanism elucidated is the this compound-mediated potentiation of a β-arrestin2-STAT3 scaffold, which effectively inhibits IL-6-induced pro-inflammatory signaling. This guide is intended to serve as a valuable resource for researchers in neuroinflammation, signal transduction, and drug discovery.

Introduction: The JAK/STAT3 Signaling Pathway and its Therapeutic Relevance

The Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the JAK/STAT3 pathway is implicated in a multitude of diseases, including cancers and inflammatory disorders.[1][2] The canonical activation of this pathway begins with the binding of a ligand, such as Interleukin-6 (IL-6), to its receptor, leading to the recruitment and activation of JAKs.[3] Activated JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[4] This phosphorylation event induces the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes.

Given its central role in disease pathogenesis, the JAK/STAT3 pathway is a prime target for therapeutic intervention. A variety of inhibitors targeting different components of this pathway are in development. This guide focuses on a novel modulatory mechanism of this pathway by the compound this compound.

This compound: A β-Arrestin2-Biased Dopamine D2 Receptor Agonist

This compound is a small molecule that acts as a β-arrestin2-biased agonist of the Dopamine D2 Receptor (Drd2). Unlike conventional agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially engages the β-arrestin2 pathway. This biased agonism is a key feature of its mechanism of action.

Mechanism of Action on the JAK/STAT3 Pathway

Recent research has elucidated a novel mechanism by which this compound modulates the JAK/STAT3 pathway, particularly in the context of neuroinflammation in astrocytes. The key findings are:

-

Enhanced β-arrestin2-STAT3 Interaction: this compound promotes the formation of a scaffold complex between β-arrestin2 and STAT3.

-

Inhibition of STAT3 Phosphorylation: By scaffolding with STAT3, β-arrestin2 sterically hinders the access of JAKs to STAT3, thereby inhibiting its phosphorylation at Tyr705.

-

Cytoplasmic Retention of STAT3: The inhibition of phosphorylation prevents the dimerization and subsequent nuclear translocation of STAT3.

-

Downregulation of Pro-inflammatory Gene Expression: By retaining STAT3 in the cytoplasm, this compound effectively blocks the transcription of STAT3-dependent pro-inflammatory genes that are typically induced by cytokines like IL-6.

This mechanism represents an indirect but potent inhibition of the JAK/STAT3 signaling cascade, downstream of the initial cytokine receptor activation.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and related compounds.

Table 1: Potency of UNC Compounds for β-arrestin Recruitment to the D2 Receptor

| Compound | EC50 (nM) for β-arrestin Recruitment | Emax (%) |

| This compound (as part of UNC series) | Not explicitly stated for this compound, but related compounds UNC9975 and UNC0006 have EC50s of 6.0 nM and 17 nM, respectively. | Partial Agonist |

| Aripiprazole | 145 | 47 ± 4 |

| Quinpirole | 6.7 | 100 ± 5 |

Data extracted from Allen et al., 2011.

Table 2: Dose-Dependent Effect of this compound on Astrocyte Viability

| This compound Concentration (µM) | Effect on Astrocyte Viability (in the presence of IL-6) |

| 1 | Partial rescue of IL-6-induced cell death |

| 5 | Increased rescue of IL-6-induced cell death |

| 10 | Significant rescue of IL-6-induced cell death |

| 20 | Further increased rescue of IL-6-induced cell death |

Data summarized from Liu et al., 2022.

Signaling Pathways and Experimental Workflows

The JAK/STAT3 Signaling Pathway

Caption: The canonical JAK/STAT3 signaling pathway.

Mechanism of this compound Action

Caption: this compound's mechanism of inhibiting JAK/STAT3 signaling.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of β-arrestin2 and STAT3.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Primary astrocytes are isolated from the cerebral cortices of neonatal mice.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For stimulation, astrocytes are treated with IL-6 (e.g., 300 ng/mL) for a specified duration (e.g., 24 hours). For this compound treatment, cells are pre-incubated with the compound (e.g., 1-20 µM) for 1 hour prior to IL-6 stimulation.

Western Blotting for Phospho-STAT3 (Tyr705)

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). A separate membrane can be probed with an antibody for total STAT3 as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the "bait" protein (e.g., β-arrestin2) overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are analyzed by Western blotting, probing for the "prey" protein (e.g., STAT3).

Cell Viability Assay

-

Cell Seeding: Astrocytes are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound and/or IL-6 as described in the cell culture and treatment protocol.

-

Assay: Cell viability can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit (e.g., CellTiter-Glo).

-

Quantification: The absorbance or luminescence is measured using a plate reader, and cell viability is expressed as a percentage of the control group.

Discussion and Future Directions

The discovery of this compound's unique mechanism of action on the JAK/STAT3 pathway opens new avenues for therapeutic development. By selectively promoting the β-arrestin2-STAT3 interaction, this compound offers a novel strategy to dampen pro-inflammatory signaling without directly inhibiting kinase activity, which could potentially reduce off-target effects associated with traditional kinase inhibitors.

The role of MERTK (Mer Tyrosine Kinase) in the context of this compound's activity remains to be elucidated. While MERTK is known to activate the JAK/STAT pathway in other cellular contexts, there is currently no direct evidence linking this compound to MERTK modulation. Future research could explore potential off-target effects of this compound on a broader kinase panel, including MERTK, to fully characterize its selectivity profile.

Further studies are also warranted to establish a more detailed quantitative profile of this compound, including its IC50 for STAT3 phosphorylation inhibition in various cell types and its binding affinity for the Drd2 receptor in the context of β-arrestin2 engagement. In vivo studies in various disease models will be crucial to translate these promising in vitro findings into potential therapeutic applications.

Conclusion

This compound represents a valuable chemical probe for dissecting the biased signaling of the Dopamine D2 Receptor and its downstream consequences. Its ability to indirectly inhibit the JAK/STAT3 pathway through the potentiation of a β-arrestin2-STAT3 scaffold provides a novel and promising approach for the modulation of inflammatory responses. This technical guide provides a foundational understanding of this compound's core mechanism, supported by available quantitative data and detailed experimental methodologies, to facilitate further research and development in this exciting area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin-6-induced JAK2/STAT3 signaling pathway in endothelial cells is suppressed by hemodynamic flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

UNC9995: A Technical Guide to a Novel β-Arrestin-Biased Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9995 is a novel and potent β-arrestin-biased agonist of the dopamine D2 receptor (Drd2). Developed as an analog of the atypical antipsychotic aripiprazole, this compound exhibits functional selectivity, preferentially activating β-arrestin signaling pathways over traditional G-protein-mediated signaling. This unique pharmacological profile has positioned this compound as a valuable chemical probe for dissecting the roles of biased Drd2 signaling in normal physiology and various pathological conditions. Furthermore, its demonstrated anti-inflammatory and neuroprotective effects in preclinical models of Parkinson's disease and depression highlight its potential as a therapeutic agent for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.

Discovery and Chemical Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2(1H)-one |

| Molecular Formula | C20H21Cl2N3OS |

| Molecular Weight | 422.37 g/mol |

| CAS Number | 1354030-52-6 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacological Profile: A Biased Agonist

This compound is characterized by its significant bias towards the β-arrestin signaling pathway downstream of the Drd2 receptor, with minimal to no activation of the canonical Gαi protein pathway. This functional selectivity is a key feature that distinguishes it from balanced agonists like dopamine or partial agonists like aripiprazole.

Quantitative Bioactivity

The following table summarizes the in vitro pharmacological data for this compound and its analogs, highlighting their potency and efficacy in recruiting β-arrestin and their lack of activity in G-protein signaling assays.

| Compound | Assay | Parameter | Value | Reference |

| This compound | β-arrestin-2 Recruitment (Tango Assay) | EC50 | < 10 nM | [1] |

| UNC9975 | D2 Receptor Binding | Ki | < 10 nM | [2] |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | 5.7 nM | [2] | |

| β-arrestin-2 Recruitment (Tango Assay) | Emax | 19% | [2] | |

| Gαi-mediated cAMP Inhibition | Activity | Inactive | [2] | |

| UNC9994 | D2 Receptor Binding | Ki | 79 nM | |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | 448 nM | ||

| β-arrestin-2 Recruitment (Tango Assay) | Emax | 64% | ||

| Gαi-mediated cAMP Inhibition | Activity | Inactive | ||

| Aripiprazole | D2 Receptor Binding | Ki | < 10 nM | |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | 3.4 nM | ||

| β-arrestin-2 Recruitment (Tango Assay) | Emax | 51% | ||

| Gαi-mediated cAMP Inhibition | EC50 | 38 nM | ||

| Gαi-mediated cAMP Inhibition | Emax | 51% |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively engaging the β-arrestin pathway upon binding to the Drd2 receptor. This biased signaling has been shown to have significant anti-inflammatory and neuroprotective consequences.

Drd2-Mediated β-Arrestin Signaling

The binding of this compound to Drd2 promotes the recruitment of β-arrestin2 to the receptor. This interaction initiates a cascade of downstream signaling events that are independent of G-protein activation. One of the key consequences of this is the scaffolding function of β-arrestin2, which brings it into proximity with other signaling proteins.

Anti-Inflammatory Effects

In astrocytes, this compound has been shown to suppress neuroinflammation. Mechanistically, this compound enhances the interaction between β-arrestin2 and NLRP3, which interferes with the assembly of the NLRP3 inflammasome and consequently reduces the production of the pro-inflammatory cytokine IL-1β. Furthermore, this compound promotes the interaction between β-arrestin2 and STAT3, retaining STAT3 in the cytoplasm and thereby inhibiting the JAK-STAT3 inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

β-Arrestin-2 Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin-2 to the Drd2 receptor upon agonist stimulation.

Principle: The assay utilizes a genetically engineered cell line expressing the Drd2 receptor fused to a transcription factor, and β-arrestin-2 fused to a protease. Agonist-induced recruitment of β-arrestin-2 to the receptor brings the protease in proximity to the transcription factor, leading to its cleavage and subsequent activation of a reporter gene (e.g., luciferase).

Protocol:

-

Cell Culture: HTLA cells stably expressing the Tango™ D2 receptor construct are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotics.

-

Plating: Cells are seeded into 384-well white, clear-bottom plates at a density of 10,000 cells per well and incubated overnight.

-

Compound Treatment: A serial dilution of this compound or control compounds is prepared in assay buffer. The medium is removed from the cells, and the compound dilutions are added.

-

Incubation: The plates are incubated for 6-16 hours at 37°C in a humidified incubator.

-

Detection: Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase substrate used.

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 and Emax values are determined using a non-linear regression analysis.

Gαi-Mediated cAMP Inhibition Assay

This assay determines the effect of this compound on the Gαi-protein-coupled signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Activation of the Gαi-coupled Drd2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human Drd2 receptor are cultured in a suitable medium.

-

Plating: Cells are plated in 384-well plates and incubated to form a confluent monolayer.

-

Compound Pre-treatment: Cells are pre-incubated with various concentrations of this compound or control compounds.

-

Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production, except for the basal control wells.

-

Incubation: The plates are incubated for a short period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response. The IC50 value is calculated for compounds that show inhibition.

Conclusion

This compound is a pioneering example of a β-arrestin-biased agonist for the dopamine D2 receptor. Its unique ability to selectively activate β-arrestin-mediated signaling pathways, while avoiding G-protein activation, makes it an invaluable tool for neuropharmacology research. The preclinical evidence demonstrating its anti-inflammatory and neuroprotective properties in models of Parkinson's disease and depression opens exciting avenues for the development of novel therapeutics with improved efficacy and potentially fewer side effects compared to traditional dopaminergic agents. Further research into the precise molecular mechanisms underlying the therapeutic effects of this compound and its clinical translation is warranted.

References

The Modulatory Effects of UNC9995 on Astrocyte Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and functional consequences of UNC9995, a β-arrestin2-biased Dopamine Receptor D2 (Drd2) agonist, on astrocyte biology. Emerging research highlights the significant role of this compound in mitigating neuroinflammatory processes within astrocytes, offering a promising avenue for therapeutic intervention in neurological disorders characterized by neuroinflammation, such as major depressive disorder (MDD). This document provides a comprehensive summary of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Findings: this compound Attenuates Astrocyte-Mediated Neuroinflammation

This compound has been identified as a potent modulator of astrocyte function, primarily through its action on the Drd2/β-arrestin2 signaling pathway. In models of neuroinflammation, this compound demonstrates significant anti-inflammatory and pro-survival effects on astrocytes. The key mechanism involves the enhancement of the interaction between β-arrestin2 and STAT3, which subsequently inhibits the pro-inflammatory JAK/STAT3 signaling cascade.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on astrocyte function, particularly in the context of inflammation induced by interleukin-6 (IL-6).

| Parameter | Condition | Result | Fold Change/Percentage | Reference |

| Astrocyte Viability | IL-6 Treatment | Decreased | - | [3] |

| IL-6 + this compound (10 µM) | Increased (concentration-dependent) | - | ||

| Astrocyte Apoptosis | IL-6 Treatment | Increased apoptotic rate | 25.38 ± 4.68% | |

| IL-6 + this compound | Decreased apoptotic rate | 12.11 ± 2.54% | ||

| Protein Phosphorylation | IL-6 Treatment | Increased p-STING, p-TBK1, p-JAK2, p-STAT3 | - | |

| IL-6 + this compound | Decreased p-STING, p-TBK1, p-JAK2, p-STAT3 | Significant reversal |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound in Astrocytes

Caption: this compound enhances the interaction between β-arrestin2 and STAT3, preventing STAT3 phosphorylation and nuclear translocation, thereby inhibiting inflammatory gene transcription.

Experimental Workflow for In Vitro Astrocyte Studies

Caption: Workflow for assessing this compound's effects on IL-6-stimulated primary astrocytes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Primary Astrocyte Culture and Treatment

-

Cell Source: Primary astrocytes are dissociated from the cerebral cortices of 1- to 3-day-old newborn mice.

-

Culturing: Cells are cultured for 7 days in appropriate media to establish a primary culture.

-

Pre-treatment: Prior to inflammatory stimulation, the astrocyte cultures are pre-treated with this compound (10 µM) for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with interleukin-6 (IL-6) at a concentration of 300 ng/mL for 24 hours to induce an inflammatory response.

Cell Viability and Apoptosis Assays

-

Cell Viability: Assessed using methods such as the MTT assay to determine the metabolic activity of the cells, which is indicative of cell viability.

-

Apoptosis Staining: Propidium iodide (PI) and Hoechst staining are used to visualize and quantify apoptotic cells. PI stains the nuclei of dead cells, while Hoechst stains the nuclei of all cells.

-

Flow Cytometry: A quantitative method to determine the percentage of apoptotic cells. Cells are stained with markers like Annexin V and PI, and then analyzed by a flow cytometer. The apoptotic rate in astrocytes stimulated with IL-6 was found to be 25.38 ± 4.68%, which was reduced to 12.11 ± 2.54% in the presence of this compound.

Immunoblotting (Western Blot)

-

Protein Extraction: Astrocytes are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-STING, p-TBK1, p-JAK2, p-STAT3), followed by incubation with a secondary antibody conjugated to a detectable enzyme.

-

Detection: The protein bands are visualized and quantified to determine the relative protein levels. This compound treatment was shown to significantly reverse the IL-6-induced increase in the phosphorylation of STING, TBK1, JAK2, and STAT3.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Primary astrocytes, treated with IL-6 and/or this compound, are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against a target protein (e.g., STAT3). This antibody-protein complex is then captured using protein A/G beads.

-

Elution and Detection: The captured protein complexes are eluted from the beads and analyzed by immunoblotting using an antibody against the putative interacting protein (e.g., β-arrestin2) to confirm the interaction.

Immunofluorescence

-

Cell Fixation and Permeabilization: Astrocytes grown on coverslips are fixed and permeabilized to allow antibody entry.

-

Antibody Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., p-STING), followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted and imaged using a confocal microscope to visualize the subcellular localization and expression of the target protein. This method confirmed that this compound abolished the increased levels of p-STING in astrocytes treated with IL-6.

Conclusion

This compound represents a significant tool for modulating astrocyte-mediated neuroinflammation. Its mechanism of action, centered on the Drd2/β-arrestin2/STAT3 signaling axis, provides a targeted approach to suppress the inflammatory cascade in astrocytes. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in leveraging this pathway for therapeutic benefit in CNS disorders. The provided visualizations serve to clarify the complex signaling interactions and experimental designs employed in the study of this compound's effects on astrocyte function.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - ProQuest [proquest.com]

- 4. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on UNC9995 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on UNC9995, a novel β-arrestin2-biased dopamine D2 receptor (Drd2) agonist, and its significant role in mitigating neuroinflammation. The data and protocols presented herein are compiled from key preclinical studies, offering a comprehensive resource for scientists engaged in neuroscience research and the development of therapeutics for neuroinflammatory and neurodegenerative disorders.

Core Mechanism of Action

This compound functions as a β-arrestin2-biased agonist at the Drd2. Unlike conventional Drd2 agonists that activate G-protein signaling pathways, this compound preferentially engages the β-arrestin2 signaling cascade. This biased agonism is central to its anti-inflammatory effects, particularly in astrocytes, which are key cellular mediators of neuroinflammation.

The primary mechanism of this compound in astrocytes involves the following steps:

-

Drd2 Activation: this compound binds to and activates Drd2 on astrocytes.

-

β-arrestin2 Recruitment: This activation promotes the recruitment of β-arrestin2 to the receptor.

-

STAT3 Sequestration: β-arrestin2 acts as a scaffold protein, physically interacting with and retaining Signal Transducer and Activator of Transcription 3 (STAT3) in the cytoplasm.

-

Inhibition of Nuclear Translocation: By sequestering STAT3, this compound prevents its phosphorylation and subsequent translocation to the nucleus.

-

Suppression of Pro-inflammatory Gene Expression: The inhibition of STAT3 nuclear activity leads to a downstream reduction in the transcription of various pro-inflammatory genes, including key cytokines.

A secondary anti-inflammatory mechanism has been identified in the context of Parkinson's disease models, where this compound enhances the interaction between β-arrestin2 and the NLRP3 inflammasome complex within astrocytes. This interaction interferes with the assembly and activation of the inflammasome, consequently reducing the production of the pro-inflammatory cytokine IL-1β.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in both in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound in Primary Astrocytes

| Experimental Model | Treatment Conditions | Outcome Measure | Result | Citation |

| IL-6 Induced Astrocyte Injury | Primary mouse astrocytes pre-treated with this compound (10 µM) for 1h, then stimulated with IL-6 (300 ng/mL) for 24h. | Cell Viability (% of control) | This compound pre-treatment significantly rescued IL-6-induced astrocyte death. | [1] |

| IL-6 Induced Pro-inflammatory Cytokine Release | Primary mouse astrocytes pre-treated with this compound (10 µM) for 1h, then stimulated with IL-6 (300 ng/mL) for 24h. | TNF-α levels in supernatant | This compound pre-treatment significantly reduced the IL-6-induced increase in TNF-α. | [1] |

| IL-6 Induced Pro-inflammatory Cytokine Release | Primary mouse astrocytes pre-treated with this compound (10 µM) for 1h, then stimulated with IL-6 (300 ng/mL) for 24h. | IL-1β levels in supernatant | This compound pre-treatment significantly reduced the IL-6-induced increase in IL-1β. | [1] |

Table 2: In Vivo Efficacy of this compound in a Chronic Social Defeat Stress (CSDS) Mouse Model

| Experimental Model | Treatment Conditions | Outcome Measure | Result | Citation |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IL-6 mRNA levels (fold change vs. control) | This compound administration significantly reduced the CSDS-induced increase in IL-6 mRNA. | [1] |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IL-1β mRNA levels (fold change vs. control) | This compound administration significantly reduced the CSDS-induced increase in IL-1β mRNA. | [1] |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IFN-β mRNA levels (fold change vs. control) | This compound administration significantly reduced the CSDS-induced increase in IFN-β mRNA. | |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal TNF-α mRNA levels (fold change vs. control) | This compound administration significantly reduced the CSDS-induced increase in TNF-α mRNA. | |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IL-6 protein levels (pg/mg protein) | This compound administration significantly rescued the CSDS-induced increase in IL-6 protein. | |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IL-1β protein levels (pg/mg protein) | This compound administration significantly rescued the CSDS-induced increase in IL-1β protein. | |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal IFN-β protein levels (pg/mg protein) | This compound administration significantly rescued the CSDS-induced increase in IFN-β protein. | |

| CSDS-Induced Neuroinflammation | CSDS susceptible mice administered this compound (2 mg/kg/day, i.p.) for 10 days. | Hippocampal TNF-α protein levels (pg/mg protein) | This compound administration significantly rescued the CSDS-induced increase in TNF-α protein. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound research.

Caption: this compound signaling pathway in astrocytes.

Caption: this compound-mediated inhibition of the NLRP3 inflammasome.

Caption: Experimental workflow for in vivo CSDS model.

Detailed Experimental Protocols

In Vitro Astrocyte Culture and Treatment

-

Cell Culture: Primary astrocytes are dissociated from the cerebral cortices of 1- to 3-day-old newborn mice. Cells are cultured for 7 days before treatment.

-

This compound Pre-treatment: Astrocytes are pre-treated with 10 µM this compound for 1 hour.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with recombinant mouse IL-6 (300 ng/mL) for 24 hours to induce an inflammatory response and cell injury.

-

Endpoint Analysis:

-

Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Cytokine Measurement: Levels of TNF-α and IL-1β in the cell supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Chronic Social Defeat Stress (CSDS) Mouse Model

-

Animals: Male C57BL/6J mice are used as experimental subjects, and larger, aggressive male CD-1 mice serve as aggressors.

-

Defeat Protocol: For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a novel CD-1 aggressor for a 10-minute period of physical and psychological stress.

-

Sensory Contact: Following the defeat session, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated Plexiglas divider, allowing for continuous sensory (visual and olfactory) stress for the remainder of the 24-hour period.

-

Social Interaction Test: On day 11, a social interaction test is performed to classify mice as "susceptible" (socially avoidant) or "resilient" (not socially avoidant).

-

This compound Treatment: Susceptible mice are treated with this compound (2 mg/kg/day, intraperitoneal injection) or vehicle for the duration of the study.

-

Endpoint Analysis:

-

Behavioral Tests: Forced swim test (FST) and tail suspension test (TST) are used to assess depressive-like behaviors.

-

Tissue Collection: Hippocampal tissue is collected for molecular analysis.

-

Gene Expression: mRNA levels of TNF-α, IL-6, IL-1β, and IFN-β are quantified by quantitative real-time PCR (qRT-PCR).

-

Protein Levels: Protein concentrations of the same cytokines are measured by ELISA.

-

Co-Immunoprecipitation for β-arrestin2 and STAT3 Interaction

-

Cell Lysates: Primary astrocytes are treated with IL-6 (300 ng/mL) with or without this compound pre-treatment. Cells are then lysed using a suitable lysis buffer.

-

Immunoprecipitation: Cell lysates are incubated with an anti-STAT3 antibody or an anti-β-arrestin2 antibody overnight at 4°C. Protein A/G magnetic beads are then added to pull down the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated complexes are washed, eluted, and then separated by SDS-PAGE. The presence of the interacting protein (β-arrestin2 or STAT3, respectively) is detected by Western blotting using specific primary and secondary antibodies.

Pharmacokinetics and Brain Penetrance

As of the date of this guide, specific pharmacokinetic data for this compound, including its brain-to-plasma ratio (Kp,uu,brain) and other CNS distribution parameters, are not publicly available in the reviewed scientific literature. For drug development purposes, these parameters would need to be determined experimentally to fully assess the compound's potential as a CNS therapeutic.

Conclusion

This compound represents a promising therapeutic candidate for neurological disorders characterized by a significant neuroinflammatory component. Its unique β-arrestin2-biased agonism at the Drd2 receptor provides a targeted mechanism for suppressing astrocyte-mediated inflammation by inhibiting the pro-inflammatory STAT3 and NLRP3 inflammasome signaling pathways. The preclinical data robustly support its anti-inflammatory efficacy in both in vitro and in vivo models. Further research, particularly focusing on its pharmacokinetic profile within the central nervous system, is warranted to advance its development as a clinical therapeutic.

References

An In-depth Technical Guide on the Therapeutic Potential of UNC9995

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9995 is a novel small molecule that has emerged as a promising therapeutic candidate, primarily demonstrating neuroprotective and anti-inflammatory properties in preclinical studies. Identified as a β-arrestin2-biased agonist of the dopamine D2 receptor (Drd2), this compound modulates key signaling pathways implicated in neuroinflammation, a common pathological feature in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its therapeutic potential as evidenced by in vitro and in vivo experimental data, and detailed methodologies for key experiments. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of this compound and similar biased agonists.

Core Mechanism of Action: Biased Agonism at the Dopamine D2 Receptor

This compound functions as a β-arrestin2-biased agonist of the Drd2. This means that upon binding to the Drd2, it preferentially activates the β-arrestin2 signaling cascade over the canonical G protein-dependent pathway. This biased signaling is central to its therapeutic effects.

The primary mechanism involves the enhancement of the interaction between β-arrestin2 and key inflammatory signaling proteins, leading to the attenuation of pro-inflammatory cascades. Two major pathways have been identified:

-

Inhibition of the JAK/STAT3 Pathway: this compound promotes the formation of a complex between β-arrestin2 and Signal Transducer and Activator of Transcription 3 (STAT3). This interaction sequesters STAT3 in the cytoplasm, preventing its phosphorylation and subsequent translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1]

-

Inhibition of the NLRP3 Inflammasome: this compound facilitates the interaction between β-arrestin2 and NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3). This interaction interferes with the assembly of the NLRP3 inflammasome complex, a key platform for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Below is a diagram illustrating the core signaling pathway of this compound.

Therapeutic Potential and Preclinical Data

The therapeutic potential of this compound has been primarily investigated in preclinical models of depression and Parkinson's disease, where neuroinflammation is a key pathological driver.

Depression

In mouse models of depression, such as Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS), this compound has demonstrated significant antidepressant-like effects. These effects are attributed to its ability to protect astrocytes from inflammation-induced apoptosis and dysfunction.

In Vitro Data (Primary Astrocytes):

| Parameter | Condition | This compound Concentration | Result | Reference |

| Astrocyte Viability | IL-6 (300 ng/mL) induced apoptosis | 1, 5, 10, 20 µM | Concentration-dependent increase in viability | [2] |

| Astrocyte Apoptosis | IL-6 (300 ng/mL) induced apoptosis | 10 µM | Significant reduction in apoptotic cells | [2] |

| Cytokine Release (TNF-α) | IL-6 (300 ng/mL) stimulation | 10 µM | Significant reduction in TNF-α release | [1] |

| Cytokine Release (IL-1β) | IL-6 (300 ng/mL) stimulation | 10 µM | Significant reduction in IL-1β release | [1] |

In Vivo Data (CUMS and CSDS Mouse Models):

| Parameter | Model | This compound Dosage | Result | Reference |

| Sucrose Preference | CUMS/CSDS | 2 mg/kg/day, i.p. | Significant increase in sucrose preference | |

| Immobility Time (Forced Swim Test) | CUMS/CSDS | 2 mg/kg/day, i.p. | Significant decrease in immobility time | |

| Astrocyte Loss (Hippocampus) | CUMS/CSDS | 2 mg/kg/day, i.p. | Prevention of astrocyte loss | |

| Pro-inflammatory Cytokine Levels (Hippocampus) | CSDS | 2 mg/kg/day, i.p. | Significant reduction in IL-6, IL-1β, and TNF-α |

Parkinson's Disease

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, this compound has shown neuroprotective effects by suppressing neuroinflammation and protecting dopaminergic neurons.

In Vitro and In Vivo Data:

| Parameter | Model | This compound Treatment | Result |

| NLRP3 Inflammasome Activation | LPS + ATP-stimulated astrocytes | Concentration-dependent | Inhibition of inflammasome activation |

| Dopaminergic Neuron Loss (Substantia Nigra) | MPTP mouse model | 2 mg/kg/day, i.p. | Significant protection of dopaminergic neurons |

| Microglial Activation | MPTP mouse model | 2 mg/kg/day, i.p. | Reduction in microglial activation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Astrocyte Culture and Treatment

Protocol for Primary Astrocyte Culture:

-

Isolation: Primary astrocytes are isolated from the cortices of neonatal (P1-P3) C57BL/6J mice.

-

Dissociation: Cortices are dissected, meninges removed, and the tissue is mechanically and enzymatically dissociated using trypsin and DNase.

-

Plating: Dissociated cells are plated onto poly-D-lysine-coated flasks in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Purification: After 7-10 days, flasks are shaken to remove microglia and oligodendrocytes, leaving an adherent layer of astrocytes.

-

Subculture: Astrocytes are trypsinized and sub-cultured for experiments.

Protocol for Induction of Inflammation and this compound Treatment:

-

Plating: Plate purified primary astrocytes in appropriate well plates for the intended assay (e.g., 96-well for viability, 6-well for western blotting).

-

This compound Pre-treatment: Pre-treat astrocytes with this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) for 1 hour.

-

Inflammatory Stimulus: Add pro-inflammatory stimuli such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) followed by ATP (e.g., 5 mM) to activate the NLRP3 inflammasome, or Interleukin-6 (IL-6) (e.g., 300 ng/mL) to activate the JAK/STAT3 pathway.

-

Incubation: Incubate for the desired time (e.g., 6 hours for NLRP3 activation, 24 hours for JAK/STAT3 activation).

-

Sample Collection: Collect cell lysates for protein analysis (Western blot, ELISA) or supernatants for cytokine measurements.

In Vivo Mouse Models of Depression

Protocol for Chronic Unpredictable Mild Stress (CUMS):

-

Acclimation: Individually house male C57BL/6J mice for 1-2 weeks.

-

Stress Regimen: For 4-8 weeks, subject mice to a variable sequence of mild stressors daily. Stressors include:

-

Cage tilt (45 degrees) for 24 hours.

-

Damp bedding (200 ml of water in sawdust) for 24 hours.

-

Stroboscopic illumination overnight.

-

Reversed light/dark cycle.

-

Food and water deprivation for 24 hours.

-

Forced swimming in cold water (4°C) for 5 minutes.

-

Restraint in a 50 ml conical tube for 2 hours.

-

-

This compound Administration: During the final 2-3 weeks of the CUMS protocol, administer this compound (2 mg/kg/day, i.p.) or vehicle.

-

Behavioral Testing: Following the treatment period, perform behavioral tests such as the Sucrose Preference Test and Forced Swim Test.

Protocol for Chronic Social Defeat Stress (CSDS):

-

Aggressor Screening: Screen retired male CD-1 mice for aggressive behavior.

-

Defeat Sessions: For 10 consecutive days, introduce a male C57BL/6J mouse into the home cage of a novel aggressive CD-1 mouse for 5-10 minutes of physical defeat.

-

Sensory Contact: After each defeat session, house the C57BL/6J mouse in the same cage as the aggressor, separated by a perforated plexiglass divider, for 24 hours to allow for sensory stress.

-

This compound Administration: Following the 10-day defeat period, administer this compound (2 mg/kg/day, i.p.) or vehicle for a specified duration (e.g., 2 weeks).

-

Social Interaction Test: Assess social avoidance behavior by measuring the time the mouse spends in an "interaction zone" with and without the presence of a novel CD-1 mouse.

References

UNC9995: A Technical Guide for Basic Research in Dopamine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9995 is a novel and selective tool compound that acts as a β-arrestin2-biased agonist for the dopamine D2 receptor (Drd2).[1] This functional selectivity, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, makes this compound a valuable instrument for dissecting the complexities of dopamine signaling. Unlike balanced agonists that activate both G-protein and β-arrestin pathways, this compound favors the recruitment of β-arrestin2, offering a unique opportunity to study the physiological and pathological roles of this specific signaling cascade.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate its use in basic research.

Mechanism of Action

This compound exerts its effects by binding to the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Canonically, Drd2 activation by dopamine leads to the engagement of Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. However, Drd2 can also signal independently of G-proteins by recruiting β-arrestin2. This compound is characterized as a β-arrestin2-biased agonist, meaning it preferentially activates the latter pathway.[1]

Recent research has elucidated a key downstream effect of this biased signaling in astrocytes. Upon activation of Drd2 by this compound, β-arrestin2 is recruited and acts as a scaffold protein, enhancing its interaction with STAT3 (Signal Transducer and Activator of Transcription 3).[1] This interaction sequesters STAT3 in the cytoplasm, thereby inhibiting its phosphorylation and subsequent translocation to the nucleus. By preventing the nuclear translocation of STAT3, this compound effectively blocks the transcription of inflammation-related genes mediated by the JAK-STAT3 pathway.[1] This anti-inflammatory effect has been observed to be protective against astrocyte inflammatory injury.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analogs. This information is crucial for designing and interpreting experiments.

In Vitro and In Vivo Concentrations and Dosages of this compound

| Parameter | Value | Species | Application | Reference |

| In Vitro Concentration | 10 µM | Mouse (primary astrocytes) | Pre-treatment to inhibit IL-6 induced inflammation | Li et al., 2022 |

| In Vivo Dosage | 2 mg/kg/d (i.p.) | Mouse | Treatment in CUMS and CSDS depression models | Li et al., 2022 |

Pharmacological Data of this compound Analogs

Note: Data for close analogs UNC9994, UNC9975, and UNC0006 are provided as a proxy for this compound's pharmacological profile.

| Compound | Assay | Receptor | EC50 / Ki | Emax (% of Dopamine) | Reference |

| UNC9994 | β-arrestin-2 Translocation (Tango) | Dopamine D2 | < 10 nM | Partial Agonist | Allen et al., 2011 |

| GIRK Channel Activation | Dopamine D2 | 185 nM | 14.5% | Sahlholm et al., 2018 | |

| Radioligand Binding | Dopamine D2 | 79 nM | N/A | Allen et al., 2011 | |

| Radioligand Binding | Dopamine D3 | < 10 nM | N/A | Allen et al., 2011 | |

| UNC9975 | β-arrestin-2 Translocation (Tango) | Dopamine D2 | < 10 nM | Partial Agonist | Allen et al., 2011 |

| Radioligand Binding | Dopamine D2 | < 10 nM | N/A | Allen et al., 2011 | |

| UNC0006 | β-arrestin-2 Translocation (Tango) | Dopamine D2 | < 10 nM | Partial Agonist | Allen et al., 2011 |

| Radioligand Binding | Dopamine D2 | < 10 nM | N/A | Allen et al., 2011 |

Signaling Pathways and Experimental Workflows

This compound-Mediated Biased Signaling at the Dopamine D2 Receptor

Caption: this compound biased agonism at Drd2 recruits β-arrestin2, sequestering STAT3.

Experimental Workflow for In Vitro Astrocyte Inflammation Assay

Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.

Experimental Protocols

Primary Astrocyte Culture and Treatment

-

Cell Culture: Primary astrocytes are dissociated from 1- to 3-day-old newborn mice and cultured for 7 days.

-

Pre-treatment: The 7-day-old cultures are pre-treated with 10 µM this compound for 1 hour.

-

Stimulation: Following pre-treatment, the astrocytes are stimulated with interleukin-6 (IL-6) for 24 hours to induce an inflammatory response.

-

Sample Collection: After stimulation, the cell supernatant is collected for enzyme-linked immunosorbent assay (ELISA), and the astrocytes are collected for immunoblotting, quantitative real-time polymerase chain reaction (qRT-PCR), and flow cytometry.

In Vivo Chronic Stress Models

-

Chronic Unpredictable Mild Stress (CUMS):

-

Mice are subjected to a series of mild, unpredictable stressors daily for 8 weeks. Stressors may include inversion of the light/dark cycle, tilted cage (45°), food and water deprivation, and restraint.

-

Three different stressors are applied randomly each day and are not repeated within 3 consecutive days.

-

After 8 weeks, a subset of mice is administered this compound (2 mg/kg/d, i.p.) once daily.

-

The CUMS procedures are continued throughout the drug treatment period.

-

-

Chronic Social Defeat Stress (CSDS):

-

Experimental mice are subjected to daily social defeat by a larger, aggressive mouse for a set period.

-

Following the stress period, behavioral tests are conducted to assess depressive-like phenotypes.

-

Susceptible mice are then treated with this compound.

-

β-Arrestin2 and STAT3 Interaction Assay (Co-Immunoprecipitation)

-

Cell Lysis: Primary astrocytes treated with or without this compound are lysed in a suitable buffer.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against β-arrestin2 overnight at 4°C.

-

Bead Incubation: Protein A/G magnetic beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against STAT3 and β-arrestin2 to detect the interaction.

Conclusion

This compound represents a powerful tool for investigating the nuanced roles of dopamine D2 receptor signaling, particularly the β-arrestin2 pathway. Its ability to selectively modulate this pathway provides researchers with a means to explore its involvement in neuroinflammation and other physiological processes. The data and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. As our understanding of biased agonism grows, compounds like this compound will be instrumental in developing more targeted and effective therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: UNC9995 for Primary Astrocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of UNC9995, a β-arrestin2-biased Dopamine Receptor D2 (Drd2) agonist, with primary astrocyte cultures. The protocols and data presented are based on established research to ensure reliable and reproducible results in studying neuroinflammation and associated signaling pathways.

Introduction

This compound is a pharmacological tool used to investigate the biased signaling of the Dopamine Receptor D2 (Drd2). In astrocytes, this compound has been shown to activate the Drd2/β-arrestin2 signaling pathway, which plays a crucial role in mitigating inflammatory responses. Specifically, activation of this pathway by this compound can suppress the JAK-STAT3 signaling cascade, a key driver of neuroinflammation. These notes offer detailed protocols for the application of this compound in primary astrocyte cultures to study its anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro application of this compound on primary astrocytes, as derived from published studies.

| Parameter | Value | Cell Type | Conditions | Reference |

| Working Concentration | 10 µM | Primary Mouse Astrocytes | Pre-treatment | [1] |

| Pre-treatment Time | 1 hour | Primary Mouse Astrocytes | Before inflammatory stimulus | [1] |

| Inflammatory Stimulus | Interleukin-6 (IL-6) | Primary Mouse Astrocytes | 200-500 ng/mL for 24 hours | [1] |

Signaling Pathway